2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid is a compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and features a benzyloxycarbonyl protecting group attached to the amino group .
Preparation Methods
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid typically involves the protection of the amino group of 3-methylphenylalanine with a benzyloxycarbonyl (Cbz) group . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or tetrahydrofuran . The industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions . The compound may act as a substrate or inhibitor for certain enzymes, affecting their activity and function .
Comparison with Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid can be compared with other similar compounds, such as:
3-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.
2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid: Another similar compound with the methyl group in the para position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid, often referred to as a benzyloxycarbonyl derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 251.28 g/mol
- CAS Number : 1149-26-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and tumorigenic processes. The compound has been studied for its potential as an anti-inflammatory and antitumor agent.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies involving rat paw edema models have shown that derivatives can inhibit inflammation effectively. The mechanism often involves the inhibition of cyclooxygenases (COX), which are crucial in the inflammatory response .
Antitumor Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various human tumor cell lines. The antitumor activity is thought to be mediated through apoptosis induction and cell cycle arrest mechanisms. Molecular docking studies have provided insights into how these compounds bind to target proteins involved in cancer progression .
Case Studies and Experimental Data
- In Vitro Studies : A study focused on a related compound demonstrated its efficacy against 60 different human tumor cell lines, indicating a broad-spectrum antitumor potential .
- Docking Studies : Molecular docking results suggest that the compound interacts favorably with matrix metalloproteinases (MMPs) and COX enzymes, which are key players in inflammation and cancer metastasis .
- Toxicity Assessments : Toxicity evaluations on Vero cells revealed that the compound exhibits low toxicity at therapeutic concentrations, supporting its potential for further development as a therapeutic agent .
Data Table
Properties
IUPAC Name |
3-(3-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-6-5-9-15(10-13)11-16(17(20)21)19-18(22)23-12-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKMXKMHEYVYLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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